Elsinochrome C

Description

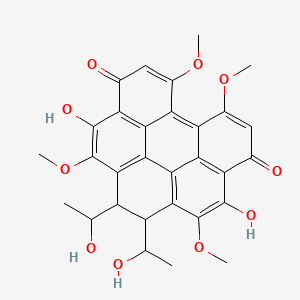

Structure

3D Structure

Properties

IUPAC Name |

9,16-dihydroxy-12,13-bis(1-hydroxyethyl)-5,10,15,20-tetramethoxyhexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4(21),5,9,15,17(22),19-nonaene-7,18-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28O10/c1-9(31)15-16(10(2)32)26-24-22-18(28(36)30(26)40-6)12(34)8-14(38-4)20(22)19-13(37-3)7-11(33)17-21(19)23(24)25(15)29(39-5)27(17)35/h7-10,15-16,31-32,35-36H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMNNNJBGHWVPLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(C2=C3C4=C1C(=C(C5=C4C(=C6C3=C(C(=O)C=C6OC)C(=C2OC)O)C(=CC5=O)OC)O)OC)C(C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Discovery and isolation of Elsinochrome C from Elsinoë species

An In-depth Technical Guide to the Discovery and Isolation of Elsinochrome C from Elsinoë Species

Introduction

Elsinochromes are a class of red or orange perylenequinone pigments produced by various phytopathogenic fungi belonging to the genus Elsinoë.[1][2] These secondary metabolites are significant virulence factors, contributing to the development of diseases such as citrus scab.[3][4] The toxicity of elsinochromes is light-dependent; upon activation by light, they generate reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and superoxide anions (O₂⁻), which cause peroxidation of cell membranes and induce necrotic lesions on host plants.[5]

The elsinochrome family consists of several derivatives, primarily A, B, C, and D, which share a common 1,2-dihydrobenzo-perylenequinone core but differ in their side-chain substitutions. While Elsinochrome A is often the most studied, Elsinochrome C is a key component produced by several species, including isolates of Elsinoë fawcettii and has also been identified in submerged fermentation of Shiraia sp. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the discovery, biosynthesis, and detailed methodologies for the isolation and purification of Elsinochrome C.

Biosynthesis of Elsinochromes

Elsinochromes are synthesized via a type-I polyketide synthase (PKS) pathway. The biosynthesis begins with the polyketide precursor nor-toralactone, which is synthesized by the non-reducing polyketide synthase ElcA. A series of enzymatic reactions, including oxidative coupling steps, leads to the formation of the characteristic pentacyclic perylenequinone core. The biosynthetic gene cluster, designated as elc, contains the necessary genes encoding for these enzymes. Key enzymes involved include a berberine bridge enzyme-like oxidase (ElcE) and a laccase-like multicopper oxidase (ElcG), which are responsible for the double coupling of two naphthol intermediates to form the perylenequinone core. Further modifications by other enzymes in the cluster lead to the various elsinochrome derivatives.

Caption: Proposed biosynthetic pathway for Elsinochrome C.

Factors Influencing Elsinochrome Production

The biosynthesis of elsinochromes is a complex process influenced by a variety of nutritional and environmental factors. Light is a critical requirement for initiating and sustaining production. Understanding these factors is essential for optimizing yields in laboratory cultures.

| Factor | Condition / Supplement | Effect on Elsinochrome Production | Reference(s) |

| Light | Continuous light exposure (e.g., 5 µE m⁻²s⁻¹) | Essential; production is abolished in darkness. | |

| Culture Medium | Potato Dextrose Agar (PDA) | Supports high levels of production. | |

| Temperature | 25-28 °C | Optimal range for production. | |

| pH | Slightly acidic to neutral (unbuffered PDA) | Optimal; production decreases in highly acidic or alkaline media. | |

| Nitrogen Source | Limiting nitrogen conditions | Favorable for production. | |

| Ammonium | Completely inhibits production. | ||

| Metal Ions | Cu²⁺, Fe³⁺, K⁺, Mg²⁺, Mn²⁺, Na⁺ | Increase production. | |

| Ca²⁺, Co²⁺, Li⁺ | Reduce production. | ||

| Antioxidants | Ascorbate, chlorogenic acid, catechin, gallic acid | Substantially enhance production. | |

| Cysteine, glutathione, α-tocopherol | Reduce production. |

Experimental Protocols: Isolation and Purification of Elsinochrome C

The isolation and purification of Elsinochrome C from fungal cultures is a multi-step process involving cultivation, extraction, and chromatographic separation. The protocol below is a synthesized methodology based on established procedures.

Protocol 1: Fungal Cultivation and Mycelia Harvest

-

Inoculation: Inoculate Elsinoë species on Potato Dextrose Agar (PDA) plates.

-

Incubation: Culture the plates at 25-28 °C under continuous fluorescent light for 4 weeks to allow for sufficient mycelial growth and pigment production.

-

Harvesting: After incubation, harvest the fungal mycelia from the agar surface. Alternatively, agar plugs containing the mycelia can be cut for extraction.

-

Drying (Optional): For large-scale extractions, the harvested mycelia can be dried (e.g., by lyophilization or air drying) and ground to a fine powder to increase the surface area for extraction.

Protocol 2: Solvent Extraction

-

Extraction: Submerge the harvested mycelia or agar plugs in acetone or ethyl acetate in a flask. Perform this step in the dark or under dim light to prevent photodegradation of the pigments.

-

Agitation: Stir the mixture at room temperature for several hours to ensure complete extraction of the pigments.

-

Filtration: Filter the mixture to separate the solvent extract from the mycelial debris.

-

Concentration: Concentrate the filtrate in vacuo using a rotary evaporator to yield a crude, red-pigmented residue.

Protocol 3: Chromatographic Purification

The crude extract contains a mixture of elsinochrome derivatives (A, B, C, D) and other metabolites. Chromatographic techniques are employed to separate Elsinochrome C.

-

Thin-Layer Chromatography (TLC):

-

Purpose: To analyze the composition of the crude extract and monitor the separation during column chromatography.

-

Stationary Phase: Silica gel plate.

-

Mobile Phase: A common solvent system is chloroform:ethyl acetate (1:1, v/v).

-

Visualization: Elsinochromes appear as distinct red/orange spots. Five distinct bands can often be resolved.

-

-

Flash Column Chromatography:

-

Purpose: To perform a preparative separation of the elsinochrome derivatives.

-

Stationary Phase: Silica gel.

-

Sample Loading: Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., chloroform) and load it onto the column.

-

Elution: Elute the column with a gradient of increasing polarity. For instance, start with a non-polar solvent and gradually increase the proportion of a more polar solvent like ethyl acetate. Elsinochrome derivatives separate based on polarity.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing pure Elsinochrome C.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Purpose: For final purification and quantification of Elsinochrome C.

-

Column: Reversed-Phase C18 column.

-

Mobile Phase: A gradient of water and acetonitrile, often with 0.1% formic acid to improve peak shape.

-

Detection: Use a UV-Vis or Diode Array Detector (DAD). Elsinochromes have characteristic absorption peaks around 460 nm, with minor peaks at 530 nm and 570 nm.

-

Outcome: This method provides high-purity Elsinochrome C, with reported recovery rates greater than 80%.

-

Caption: Experimental workflow for the isolation of Elsinochrome C.

Structural Characterization and Quantitative Data

The identity and purity of the isolated Elsinochrome C are confirmed using modern analytical techniques. The structures of elsinochrome derivatives A, B, and C are highly symmetrical.

| Property | Data | Reference(s) |

| Chemical Class | Perylenequinone | |

| Core Structure | 1,2-dihydrobenzo-perylenequinone | |

| Appearance | Red/orange pigment | |

| Solubility | Soluble in acetone, ethyl acetate; water-insoluble | |

| UV-Vis λmax | Major peak at ~460 nm; minor peaks at ~530 nm and ~570 nm | |

| Analytical Methods | TLC, HPLC, Spectrophotometry, NMR, Mass Spectrometry |

The yield of elsinochromes can vary significantly depending on the fungal strain and culture conditions. Under optimized conditions, such as white light exposure for 28 days, the yield of total elsinochromes from E. arachidis has been reported to reach 33.22 nmol/plug. HPLC purification methods have been shown to achieve a recovery of greater than 95%.

Conclusion

The discovery of Elsinochrome C and its relatives as key virulence factors in Elsinoë species has opened avenues for research into novel disease control strategies. A thorough understanding of their biosynthesis and the factors regulating their production is crucial for this work. The detailed protocols for isolation and purification provided in this guide offer a robust framework for researchers to obtain high-purity Elsinochrome C. This enables further investigation into its specific biological activities, potential applications in photodynamic therapy, and its role as a target for developing new fungicides, thereby benefiting both fundamental science and the agricultural industry.

References

- 1. researchgate.net [researchgate.net]

- 2. Elsinoë fawcettii and Elsinoë australis: the fungal pathogens causing citrus scab - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genome mining of the citrus pathogen Elsinoë fawcettii; prediction and prioritisation of candidate effectors, cell wall degrading enzymes and secondary metabolite gene clusters | PLOS One [journals.plos.org]

- 4. Genome mining of the citrus pathogen Elsinoë fawcettii; prediction and prioritisation of candidate effectors, cell wall degrading enzymes and secondary metabolite gene clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Phytotoxic Mechanism of Elsinochrome C

Introduction

Elsinochrome C (ESC) is a non-host-selective phytotoxin belonging to the perylenequinone class of pigments produced by various fungal species of the genus Elsinoë, notably Elsinoë fawcettii, the causative agent of citrus scab disease.[1][2] Structurally similar to other well-known phytotoxins like cercosporin, elsinochromes are crucial virulence factors in the pathogenic process.[1][3][4] This technical guide provides a detailed examination of the molecular mechanism underlying Elsinochrome C's phytotoxicity, focusing on its light-dependent generation of reactive oxygen species (ROS) and the subsequent cellular damage leading to plant cell death. This document is intended for researchers, scientists, and professionals in the fields of plant pathology, biochemistry, and drug development.

Core Mechanism of Action: Light-Induced Oxidative Stress

The primary mechanism of Elsinochrome C phytotoxicity is its function as a photosensitizing agent. In the presence of light, ESC absorbs energy and transfers it to molecular oxygen (O₂), generating highly cytotoxic reactive oxygen species (ROS). This process is strictly light-dependent, with no significant toxicity observed in dark conditions. The phytotoxic effects are mediated primarily by two types of ROS: singlet oxygen (¹O₂) and the superoxide anion (O₂•⁻).

-

Photosensitization: Upon absorbing light energy, the Elsinochrome C molecule transitions from its ground state to an excited singlet state. It then undergoes intersystem crossing to a more stable, longer-lived triplet state.

-

Generation of Singlet Oxygen (¹O₂): The excited triplet-state ESC can directly transfer its energy to ground-state molecular oxygen (a triplet state), resulting in the formation of the highly reactive singlet oxygen (¹O₂). This is considered a Type II photosensitization reaction.

-

Generation of Superoxide (O₂•⁻): Alternatively, the excited ESC can react with other molecules, including itself, to generate a radical ion, which can then reduce molecular oxygen to the superoxide anion (O₂•⁻). This is a Type I photosensitization reaction.

These ROS are non-specific and indiscriminately damage essential cellular components, including lipids, proteins, and nucleic acids, leading to rapid membrane dysfunction, electrolyte leakage, and ultimately, necrotic cell death.

Caption: A diagram illustrating the light-activated phytotoxicity pathway of Elsinochrome C.

Quantitative Analysis of Phytotoxicity

Experimental data consistently demonstrates a dose-dependent and light-dependent toxicity of elsinochromes on plant cells. The phytotoxic effects can be significantly mitigated by the application of specific ROS quenchers and scavengers.

Table 1: Dose-Response of Elsinochrome on Citrus Protoplast Viability Data extracted from studies on citrus protoplasts incubated in the presence of light.

| Elsinochrome Conc. (µM) | Incubation Time (hours) | Cell Viability (%) |

| 0 (Control) | 4 | ~100 |

| 5 | 4 | Decreased rate of cell death |

| 10 | 4 | 0 |

Table 2: Effect of Antioxidants and Quenchers on Elsinochrome (10 µM) Toxicity in Citrus Cells Data shows the protective effect of various compounds against elsinochrome-induced cell death in the light.

| Compound | Concentration | Protective Effect | Target ROS |

| Bixin | 400 µM | Alleviated toxicity | ¹O₂ |

| DABCO | 2 mM | Alleviated toxicity | ¹O₂ |

| Ascorbate | 4 mM | Alleviated toxicity | ¹O₂ |

| Reduced Glutathione | 4 mM | Less effective, extended lag | General Antioxidant |

| Superoxide Dismutase | Not specified | Blocks accumulation of O₂•⁻ | O₂•⁻ |

| β-Carotene | Not specified | Prevents cholesterol oxidation | ¹O₂ |

| α-Tocopherol | 4 mM | Enhanced toxicity | - |

Key Experimental Protocols

The elucidation of Elsinochrome C's mechanism of action relies on several key experimental methodologies designed to measure cell death and detect the presence of specific reactive oxygen species.

Protocol 1: Plant Cell Viability Assay

This protocol assesses the direct cytotoxic effect of Elsinochrome C on plant cells.

-

Cell Preparation: Prepare protoplasts or suspension-cultured cells (e.g., citrus, tobacco) and adjust to a standard cell density in a suitable culture medium.

-

Treatment Application: Aliquot cell suspensions into a microplate. Add Elsinochrome C (dissolved in a carrier solvent like acetone) to achieve final concentrations ranging from 1 µM to 20 µM. Include a solvent-only control and an untreated control.

-

Incubation: Prepare two identical sets of plates. Incubate one set under constant fluorescent light and the other in complete darkness at a constant temperature (e.g., 25°C).

-

Viability Assessment: At regular time intervals (e.g., 0, 1, 2, 4, 6 hours), collect a small aliquot of cells. Assess viability using a method such as fluorescein diacetate (FDA) staining, where live cells fluoresce green, or Evans blue staining, where dead cells take up the blue dye.

-

Quantification: Count the number of viable and non-viable cells under a microscope to calculate the percentage of cell death.

Protocol 2: Electrolyte Leakage Assay

This method measures plasma membrane damage by quantifying the leakage of ions from cells.

-

Tissue Preparation: Use a cork borer to create uniform leaf discs from healthy plant leaves (e.g., rough lemon). Rinse discs thoroughly with deionized water to remove surface electrolytes.

-

Treatment: Place a set number of leaf discs in a solution containing Elsinochrome C at a specific concentration. Use a solution without ESC as a control.

-

Incubation: Incubate the samples under constant light.

-

Conductivity Measurement: At set time points, measure the electrical conductivity of the solution using a conductivity meter. This represents the electrolyte leakage (C₁).

-

Total Electrolyte Measurement: After the final time point, boil the samples for 15-20 minutes to cause complete cell lysis and release all electrolytes. Cool to room temperature and measure the final conductivity (C₂).

-

Calculation: Express the electrolyte leakage as a percentage of the total: Percentage Leakage = (C₁ / C₂) * 100.

Protocol 3: Detection of Singlet Oxygen (¹O₂) via Cholesterol Oxidation

This assay provides indirect evidence for the production of ¹O₂.

-

Reaction Setup: Prepare a solution containing cholesterol and Elsinochrome C in an appropriate solvent.

-

Quencher Control: Prepare a parallel reaction that also includes a potent ¹O₂ quencher, such as β-carotene.

-

Irradiation: Expose the solutions to a light source that excites Elsinochrome C.

-

Extraction and Analysis: After irradiation, extract the products from the solution.

-

Detection: Analyze the extract using methods like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to detect the presence of 5α-hydroperoxide, the specific oxidation product of cholesterol by ¹O₂. The absence of this product in the quencher-containing sample confirms that its formation was mediated by ¹O₂.

Caption: A workflow diagram for the indirect detection of singlet oxygen.

Protocol 4: Detection of Superoxide Anion (O₂•⁻)

This protocol detects O₂•⁻ production, often using nitroblue tetrazolium (NBT).

-

Reaction Setup: Prepare a reaction buffer containing Elsinochrome C and NBT.

-

Scavenger Control: Prepare a parallel reaction that also includes superoxide dismutase (SOD), a specific scavenger of O₂•⁻.

-

Incubation: Irradiate the samples with light.

-

Measurement: O₂•⁻ reduces the yellow NBT to a blue formazan precipitate. The formation of this precipitate can be quantified spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 560 nm).

-

Confirmation: A significant reduction in formazan production in the SOD-containing sample confirms that the reaction is mediated by the superoxide anion.

Conclusion

The phytotoxicity of Elsinochrome C is unequivocally linked to its role as a photosensitizer. Upon activation by light, it initiates a cascade of oxidative reactions through the generation of singlet oxygen and superoxide anions. These reactive oxygen species inflict widespread, non-specific damage to vital cellular structures, leading to rapid membrane collapse and cell death. Understanding this detailed mechanism is critical for developing strategies to combat citrus scab disease, such as the breeding of resistant cultivars with enhanced antioxidant capacities or the development of targeted fungicides that inhibit the elsinochrome biosynthetic pathway or quench its phototoxic effects. Furthermore, the potent, light-activated, and non-host-selective nature of Elsinochrome C could inform the development of novel bio-herbicides.

References

- 1. Cellular toxicity of elsinochrome phytotoxins produced by the pathogenic fungus, Elsinoë fawcettii causing citrus scab - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 3. Elsinochrome phytotoxin production and pathogenicity of Elsinoë arachidis isolates in China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Elsinochrome phytotoxin production and pathogenicity of Elsinoë arachidis isolates in China - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Elsinochrome C in Plant Pathogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elsinochrome C, a perylenequinone phytotoxin produced by various fungal species of the genus Elsinoë, is a key virulence factor in the pathogenesis of several plant diseases, notably citrus scab. This non-host-selective toxin is light-activated, and its mode of action is centered on the generation of reactive oxygen species (ROS), which induce oxidative stress and cause significant damage to host plant cells. This technical guide provides an in-depth overview of the biological role of Elsinochrome C in plant pathogenesis, detailing its mechanism of action, summarizing quantitative data on its effects, and providing comprehensive experimental protocols for its study. Furthermore, this guide illustrates the key signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Elsinoë species are the causative agents of scab diseases on a variety of economically important crops, including citrus and peanuts[1][2]. The visible symptoms of these diseases, such as necrotic lesions and pustules, are largely attributed to the production of a class of secondary metabolites known as elsinochromes[3]. Among these, Elsinochrome C, along with its closely related derivatives Elsinochrome A and B, plays a crucial role in the virulence of these phytopathogenic fungi[4].

Elsinochromes are classified as perylenequinone photosensitizers. Their chemical structure allows them to absorb light energy and transfer it to molecular oxygen, resulting in the formation of highly cytotoxic reactive oxygen species (ROS). This light-dependent toxicity is a hallmark of their pathogenic activity. The biosynthesis of elsinochromes is a complex process regulated by a dedicated gene cluster, with the polyketide synthase gene EfPKS1 being a key enzyme. The expression of these genes is, in turn, controlled by a network of transcription factors, including TSF1 and EfSTE12, and is influenced by environmental cues such as light, pH, and nutrient availability. Understanding the multifaceted role of Elsinochrome C in plant pathogenesis is critical for developing effective disease management strategies and for exploring its potential in other applications, such as the development of novel herbicides or photosensitizing agents for photodynamic therapy.

Mechanism of Action: A Light-Driven Assault

The primary pathogenic role of Elsinochrome C is its function as a photosensitizer, initiating a cascade of events that lead to host cell death. Upon exposure to light, Elsinochrome C absorbs photons and transitions to an excited triplet state. This energized molecule can then react with ground-state molecular oxygen (³O₂) through two main pathways:

-

Type I Reaction: The excited Elsinochrome C can directly react with cellular substrates, leading to the formation of free radicals and superoxide anions (O₂•⁻).

-

Type II Reaction: More significantly, the excited toxin can transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂).

Both superoxide and singlet oxygen are potent ROS that can inflict widespread damage to cellular components. They initiate lipid peroxidation, leading to the breakdown of cell membranes and a subsequent loss of membrane integrity. This disruption of cellular membranes results in electrolyte leakage, a key indicator of cell death in plants. The cellular damage and necrosis caused by this onslaught of ROS create favorable conditions for the necrotrophic lifestyle of the Elsinoë pathogens, allowing them to colonize the host tissue and acquire nutrients.

Quantitative Data on the Pathogenic Effects of Elsinochrome C

The phytotoxic effects of elsinochromes have been quantified in various studies. The following tables summarize key quantitative data regarding the impact of these toxins on plant cells and tissues.

Table 1: Effect of Elsinochrome Concentration on Plant Cell Viability and Damage

| Parameter | Plant System | Elsinochrome Concentration | Observed Effect | Reference |

| Cell Death | Suspension-cultured citrus and tobacco cells | Not specified | Rapid cell death upon light irradiation | |

| Electrolyte Leakage | Rough lemon leaf discs | Not specified | Steady increase in electrolyte leakage in the light | |

| Lesion Formation | Rough lemon leaves | Not specified | Induces necrotic lesions | |

| Inhibition of Lesion Development | Rough lemon leaves | Not specified | Lesion development inhibited by singlet oxygen quenchers (bixin, DABCO, ascorbate) |

Table 2: Elsinochrome Production by Elsinoë arachidis Isolates and Pathogenicity

| Isolate Group | Average Toxin Production (nmol·plug⁻¹) | Pathogenicity Correlation | Reference |

| Group 1 (48 isolates) | 14.04 ± 7.71 | Direct correlation observed | |

| Group 2 (6 isolates) | 52.36 ± 5.50 | Direct correlation observed | |

| Group 3 (6 isolates) | 92.66 ± 15.41 | Direct correlation observed | |

| Group 4 (3 isolates) | 203.37 ± 21.85 | Direct correlation observed |

Note: A strong positive correlation (Pearson correlation coefficient r = 0.964) was found between elsinochrome accumulation in culture and the disease index on peanut plants.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Elsinochrome C.

Extraction and Purification of Elsinochromes

This protocol is adapted from methods described for the extraction of fungal pigments.

I. Fungal Culture and Toxin Production:

-

Culture Elsinoë spp. on Potato Dextrose Agar (PDA) plates.

-

Incubate the plates at 25°C under continuous fluorescent light to induce elsinochrome production. Production is light-dependent.

-

Harvest the fungal mycelium and agar plugs after a sufficient incubation period (e.g., 30 days) for maximal toxin accumulation.

II. Acetone Extraction:

-

Take a defined number of agar plugs (e.g., 20 plugs of 5mm diameter) from the fungal culture.

-

Place the plugs in a light-proof container and add a sufficient volume of acetone to fully submerge them.

-

Perform the extraction in the dark to prevent photodegradation of the elsinochromes.

-

Agitate the mixture for a set period (e.g., 24 hours) at room temperature.

-

Separate the acetone extract from the fungal material by filtration or centrifugation.

-

Repeat the extraction process with fresh acetone to ensure complete recovery of the pigments.

-

Combine the acetone extracts and evaporate the solvent under reduced pressure to obtain the crude elsinochrome extract.

III. Chromatographic Purification:

-

Thin-Layer Chromatography (TLC):

-

Prepare a TLC plate (silica gel).

-

Dissolve a small amount of the crude extract in a suitable solvent (e.g., chloroform).

-

Spot the dissolved extract onto the baseline of the TLC plate.

-

Develop the chromatogram using a solvent system such as chloroform:ethyl acetate (1:1, v/v).

-

Visualize the separated pigments (elsinochromes appear as red-orange spots) and calculate the Retention Factor (Rf) values for identification.

-

-

Column Chromatography (for larger scale purification):

-

Pack a chromatography column with silica gel.

-

Dissolve the crude extract in a minimal volume of a non-polar solvent (e.g., benzene or chloroform) and load it onto the column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of benzene to ethyl acetate).

-

Collect the fractions and monitor the separation by TLC.

-

Combine the fractions containing the purified Elsinochrome C and evaporate the solvent.

-

IV. Quantification:

-

Dissolve the purified elsinochrome in a known volume of acetone.

-

Measure the absorbance of the solution at 468 nm using a spectrophotometer.

-

Calculate the concentration of elsinochrome using a standard curve or the molar extinction coefficient if known.

Measurement of Electrolyte Leakage

This protocol is a generalized procedure based on established methods for assessing membrane damage in plant tissues.

-

Excise leaf discs (e.g., 7.5 mm diameter) from healthy, fully expanded plant leaves using a cork borer.

-

Rinse the leaf discs with deionized water to remove any electrolytes released due to mechanical wounding.

-

Float the leaf discs in a solution containing a known concentration of purified Elsinochrome C. Use a solution without Elsinochrome C as a negative control.

-

Incubate the leaf discs under light for a specified period.

-

At various time points, measure the electrical conductivity of the solution using a conductivity meter. This is the initial conductivity reading.

-

After the final time point, autoclave the samples to induce 100% electrolyte leakage.

-

Measure the electrical conductivity of the solution again after autoclaving. This is the final conductivity reading.

-

Calculate the relative electrolyte leakage as: (Initial Conductivity / Final Conductivity) x 100%.

Quantification of Reactive Oxygen Species (ROS) Production

This protocol outlines a general method for detecting ROS in plant tissues treated with Elsinochrome C, based on luminol-based assays.

-

Prepare leaf discs as described in the electrolyte leakage protocol.

-

Float the leaf discs in a solution containing luminol and horseradish peroxidase (HRP).

-

Add a known concentration of Elsinochrome C to the solution.

-

Immediately place the samples in a luminometer and expose them to light.

-

Measure the chemiluminescence produced over time. The intensity of the luminescence is proportional to the amount of ROS being produced.

-

Use appropriate controls, such as samples without Elsinochrome C or samples kept in the dark.

Pathogenicity Assay

This protocol is based on methods used to assess the virulence of Elsinoë fawcettii.

-

Culture wild-type and elsinochrome-deficient mutant strains of Elsinoë fawcettii.

-

Prepare a conidial suspension of each strain in sterile water.

-

Inoculate young, susceptible citrus leaves by spraying the conidial suspension onto the leaf surface.

-

Incubate the inoculated plants in a high-humidity chamber to facilitate infection.

-

After a suitable incubation period (e.g., 15 days), visually assess the development of scab lesions.

-

Quantify the disease severity by measuring the lesion area or counting the number of lesions per leaf.

-

Compare the virulence of the wild-type and mutant strains to determine the role of elsinochrome in pathogenicity.

Gene Expression Analysis by Northern Blot

This protocol describes a general procedure for Northern blot analysis to study the expression of genes involved in elsinochrome biosynthesis.

-

Culture Elsinoë fawcettii under conditions that induce (light) and do not induce (dark) elsinochrome production.

-

Extract total RNA from the fungal mycelium using a standard RNA extraction protocol.

-

Separate the RNA samples by size using denaturing agarose gel electrophoresis.

-

Transfer the separated RNA from the gel to a nylon or nitrocellulose membrane.

-

Prepare a labeled DNA or RNA probe specific to the gene of interest (e.g., EfPKS1, TSF1).

-

Hybridize the labeled probe to the membrane.

-

Wash the membrane to remove any unbound probe.

-

Detect the hybridized probe using autoradiography (for radioactive probes) or a chemiluminescent substrate (for non-radioactive probes).

-

The intensity of the resulting band corresponds to the level of gene expression.

Targeted Gene Disruption

This protocol provides a general workflow for creating knockout mutants of genes involved in elsinochrome biosynthesis, based on the split-marker approach.

-

Construct the Gene Disruption Cassette:

-

Amplify the 5' and 3' flanking regions of the target gene (e.g., EfPKS1) from the genomic DNA of Elsinoë fawcettii.

-

Amplify a selectable marker gene (e.g., hygromycin resistance) in two overlapping fragments.

-

Fuse the 5' flanking region of the target gene to the first part of the marker gene, and the 3' flanking region to the second part of the marker gene using fusion PCR.

-

-

Fungal Transformation:

-

Prepare protoplasts from the wild-type Elsinoë fawcettii strain.

-

Transform the protoplasts with the two split-marker DNA fragments.

-

Plate the transformed protoplasts on a selective medium containing the appropriate antibiotic (e.g., hygromycin). Only transformants in which homologous recombination has occurred, leading to a functional marker gene, will grow.

-

-

Screening and Confirmation of Mutants:

-

Isolate genomic DNA from the resulting transformants.

-

Confirm the targeted gene disruption by PCR and Southern blot analysis.

-

Phenotypically characterize the mutants for their inability to produce elsinochrome and for any changes in pathogenicity.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling and experimental processes related to Elsinochrome C.

Caption: Signaling pathway of Elsinochrome C-mediated plant pathogenesis.

Caption: Experimental workflow for targeted gene disruption in Elsinoë fawcettii.

Conclusion

Elsinochrome C is a potent, light-activated phytotoxin that is integral to the pathogenic arsenal of Elsinoë species. Its ability to generate reactive oxygen species and induce oxidative stress in host plant cells is the primary driver of the necrotic symptoms characteristic of scab diseases. The biosynthesis of this toxin is a tightly regulated process, offering potential targets for the development of novel fungicides. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricate interactions between Elsinochrome C and its plant hosts. A deeper understanding of these processes will not only aid in the development of more effective disease control strategies but may also uncover novel applications for this and other photosensitizing molecules in various fields of biotechnology and medicine.

References

- 1. Transcriptome Analysis Reveals Candidate Genes for Light Regulation of Elsinochrome Biosynthesis in Elsinoë arachidis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Evaluation of the growth, enzymatic activity, electrolyte leakage, and phytoremediation efficiency of Conocarpus erectus under cadmium and lead stress [frontiersin.org]

- 3. Measurement of reactive oxygen species production by luminol-based assay in Nicotiana benthamiana, Arabidopsis thaliana and Brassica rapa ssp. rapa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Elsinoë fawcettii and Elsinoë australis: the fungal pathogens causing citrus scab - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Properties of Elsinochrome C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of Elsinochrome C, a perylenequinone phytotoxin produced by various species of the Elsinoë fungus. The document focuses on its Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) characteristics, presenting key data in a structured format and outlining the experimental protocols for their acquisition.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Elsinochrome C exhibits a characteristic UV-Vis absorption spectrum, a property shared by other elsinochromes, which is responsible for their distinct red-orange pigmentation. Spectrophotometric analyses of acetone extracts containing elsinochromes reveal a strong absorption maximum at approximately 460 nm, accompanied by two minor peaks at around 530 nm and 570 nm.[1] This absorption profile is attributed to the highly conjugated perylenequinone core of the molecule.

Data Presentation: UV-Vis Absorption Maxima

| Solvent System | Major Absorption Peak (λmax) | Minor Absorption Peaks (λmax) | Reference |

| Acetone | ~460 nm | ~530 nm, ~570 nm | [1] |

| Not Specified | Near-identical to Elsinochrome A | Near-identical to Elsinochrome A | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for Elsinochrome A, as reported in the supplementary information of "Heterologous biosynthesis of elsinochrome A sheds light on the formation of the photosensitive perylenequinone system" by Hu et al. (2019).

Data Presentation: ¹H NMR Data for Elsinochrome A (Reference for Elsinochrome C)

| Position | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

| 1-OH | 15.21 | s | |

| 12-OH | 15.19 | s | |

| 4-OH | 13.97 | s | |

| 9-OH | 13.95 | s | |

| 6-OCH₃ | 4.13 | s | |

| 7-OCH₃ | 4.11 | s | |

| 2-H | 6.28 | s | |

| 11-H | 6.27 | s | |

| 5-H | 7.15 | s | |

| 8-H | 7.14 | s | |

| 14-CH₃ | 1.83 | d | 6.9 |

| 15-CH₃ | 1.81 | d | 6.9 |

| 14-H | 4.95 | q | 6.9 |

| 15-H | 4.93 | q | 6.9 |

Solvent: CDCl₃. Data extracted from supplementary information of Hu et al., 2019.

Data Presentation: ¹³C NMR Data for Elsinochrome A (Reference for Elsinochrome C)

| Position | Chemical Shift (δ, ppm) |

| 1 | 188.1 |

| 12 | 187.9 |

| 3 | 182.2 |

| 10 | 182.0 |

| 4 | 162.1 |

| 9 | 161.9 |

| 6 | 159.9 |

| 7 | 159.7 |

| 4a | 139.8 |

| 8a | 139.6 |

| 5 | 118.0 |

| 8 | 117.8 |

| 2 | 110.1 |

| 11 | 109.9 |

| 12a | 109.2 |

| 12b | 109.0 |

| 4b | 108.9 |

| 8b | 108.7 |

| 13 | 70.1 |

| 16 | 69.9 |

| 6-OCH₃ | 56.9 |

| 7-OCH₃ | 56.7 |

| 14 | 22.9 |

| 15 | 22.7 |

Solvent: CDCl₃. Data extracted from supplementary information of Hu et al., 2019.

Experimental Protocols

UV-Vis Spectroscopy

A standardized protocol for obtaining the UV-Vis spectrum of a natural product like Elsinochrome C involves the following steps:

-

Sample Preparation: A dilute solution of the purified Elsinochrome C is prepared in a suitable solvent that does not absorb in the region of interest (e.g., acetone, ethanol, or methanol). The concentration should be adjusted to yield an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is calibrated using a reference cuvette containing the pure solvent.

-

Measurement: The sample cuvette is placed in the spectrophotometer, and the absorbance is measured over a wavelength range of at least 200-800 nm.

-

Data Analysis: The wavelength of maximum absorbance (λmax) and the absorbance values at other characteristic peaks are recorded.

NMR Spectroscopy

The acquisition of high-quality NMR spectra for a compound like Elsinochrome C requires careful sample preparation and instrument setup:

-

Sample Preparation: A few milligrams of the purified Elsinochrome C are dissolved in an appropriate deuterated solvent (e.g., chloroform-d, CDCl₃). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.00 ppm).

-

Instrumentation: High-field NMR spectrometers (e.g., 400 MHz or higher) are used to achieve better signal dispersion and resolution.

-

¹H NMR Acquisition: A standard one-dimensional proton NMR experiment is performed. Key parameters to be set include the number of scans, relaxation delay, and acquisition time.

-

¹³C NMR Acquisition: A one-dimensional carbon NMR experiment is conducted. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling techniques are employed to simplify the spectrum and enhance sensitivity.

-

2D NMR Experiments (Optional but Recommended): For complete structural assignment, various two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish proton-proton and proton-carbon correlations.

Mechanism of Action: A Note on "Signaling Pathways"

Current research indicates that the biological activity of Elsinochrome C is not mediated through a specific signaling pathway involving receptor binding and downstream cascades. Instead, its phytotoxicity is a result of its photosensitizing properties. Upon exposure to light, elsinochromes generate reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals. These highly reactive molecules cause direct oxidative damage to cellular components, including lipids, proteins, and nucleic acids, leading to membrane disruption, electrolyte leakage, and ultimately, cell death.

Logical Relationship: Elsinochrome C's Mechanism of Action

Caption: Mechanism of Elsinochrome C phytotoxicity.

Experimental Workflow: Spectroscopic Analysis

Caption: Workflow for Spectroscopic Analysis of Elsinochrome C.

References

Elsinochrome C: A Technical Guide for the Perylenequinone Researcher

An In-depth Examination of a Promising Photosensitizer for Drug Development

Introduction

Elsinochrome C is a member of the perylenequinone family, a class of naturally occurring polyketide pigments known for their potent photosensitizing properties.[1] These compounds, produced by various fungi of the genus Elsinoë, have garnered significant interest in the scientific community, particularly in the fields of photodynamic therapy (PDT) and agriculture.[2] Like its better-studied counterpart, Elsinochrome A, Elsinochrome C exhibits light-dependent cytotoxicity through the generation of reactive oxygen species (ROS), making it a compelling candidate for the development of novel therapeutic agents.[3] This technical guide provides a comprehensive overview of Elsinochrome C, focusing on its biological activities, production, and the experimental methodologies crucial for its study.

The Perylenequinone Family: A Profile of Photosensitizing Power

Perylenequinones are characterized by a highly conjugated pentacyclic aromatic core. This structure is responsible for their characteristic colors and, more importantly, their ability to absorb light energy and transfer it to molecular oxygen, leading to the formation of highly reactive singlet oxygen (¹O₂) and other ROS. This photodynamic activity is the primary mechanism behind their biological effects, which range from antifungal and antimicrobial to potent anticancer activities.

Quantitative Data Summary

While specific quantitative data for Elsinochrome C is limited in publicly available literature, research on the broader elsinochrome (ESC) class and related perylenequinones provides valuable insights. The following tables summarize key quantitative parameters relevant to the production and activity of these compounds.

Table 1: Optimal Production Conditions for Elsinochromes

| Parameter | Optimal Condition | Fungal Species | Reference |

| Light | Constant Illumination | Elsinoë fawcettii, Elsinoë arachidis | |

| pH | Alkaline | Elsinoë fawcettii | |

| Temperature | 28°C | Elsinoë arachidis | |

| Carbon Source | High Sucrose (60 g/L) | Elsinoë fawcettii | |

| Nitrogen Source | Limiting Nitrogen | Elsinoë fawcettii |

Table 2: Biological Activity of Related Perylenequinones

| Compound | Activity Type | Cell Line/Organism | IC₅₀ / MIC | Reference |

| Elsinochrome A | Photodynamic Cytotoxicity | ECV304 | 50.97 ng/mL | |

| Elsinochrome A | Antifungal (PACT) | Candida albicans | MIC: 1 µg/mL | |

| Elsinochrome A | Antifungal (PACT) | Candida albicans Biofilm | SMIC₈₀: 16 µg/mL | |

| Cercosporin | Cytotoxicity | T98G, U87, MCF7 | Not specified |

Note: PACT = Photodynamic Antimicrobial Chemotherapy; SMIC₈₀ = Sessile Minimum Inhibitory Concentration required to inhibit 80% of biofilm formation.

Table 3: Photosensitizing Properties of Elsinochrome A

| Property | Value | Reference |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.98 |

Experimental Protocols

Extraction and Purification of Elsinochromes

A detailed protocol for the isolation and purification of elsinochromes is crucial for obtaining high-purity compounds for research. The following is a general procedure that can be adapted for Elsinochrome C.

a. Fungal Culture and Harvest:

-

Culture the desired Elsinoë species on a suitable medium, such as potato dextrose agar (PDA), under constant light to induce pigment production.

-

After a sufficient incubation period (e.g., 15 days), harvest the fungal mycelia.

b. Extraction:

-

Dry the mycelia and grind to a fine powder.

-

Extract the powdered mycelia with a suitable organic solvent, such as acetone or ethyl acetate, with agitation.

-

Filter the extract to remove cellular debris.

-

Concentrate the filtrate under reduced pressure to obtain the crude extract.

c. Purification by High-Performance Liquid Chromatography (HPLC):

-

A reversed-phase HPLC method is effective for separating elsinochrome isomers.

-

Column: C18 semi-preparative column.

-

Mobile Phase: A gradient of acetonitrile and water is typically used. For simultaneous analysis of Elsinochrome C and Hypocrellin A, an isocratic mobile phase of acetonitrile-water (60:40, v/v) has been reported.

-

Flow Rate: 1 mL/min.

-

Detection: UV-Vis detector at a wavelength corresponding to the absorbance maximum of Elsinochrome C.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.

a. Cell Seeding:

-

Seed the target cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

b. Treatment:

-

Treat the cells with varying concentrations of Elsinochrome C.

-

For photodynamic activity assessment, expose the treated cells to a light source of an appropriate wavelength and duration. Include a dark control (no light exposure).

c. MTT Incubation:

-

After the desired incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

d. Solubilization and Absorbance Reading:

-

Add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

e. Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell viability.

Measurement of Reactive Oxygen Species (ROS) Generation

The generation of singlet oxygen can be quantified using chemical probes like 1,3-diphenylisobenzofuran (DPBF).

a. Reaction Setup:

-

Prepare a solution of Elsinochrome C and DPBF in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

b. Light Exposure and Monitoring:

-

Expose the solution to a light source of a specific wavelength.

-

Monitor the decrease in absorbance of DPBF over time at its characteristic wavelength (around 415 nm). The rate of decrease is proportional to the rate of singlet oxygen generation.

c. Quantum Yield Calculation:

-

The singlet oxygen quantum yield (ΦΔ) can be determined by comparing the rate of DPBF bleaching to that of a standard photosensitizer with a known quantum yield.

Mandatory Visualizations

Biosynthetic Pathway of Elsinochromes

The biosynthesis of elsinochromes proceeds through a polyketide pathway involving several key enzymes. The following diagram illustrates the proposed pathway leading to the perylenequinone core, which is shared among the different elsinochrome variants.

Caption: Proposed biosynthetic pathway of Elsinochrome C.

Experimental Workflow for Photodynamic Activity Assessment

The following diagram outlines the typical workflow for evaluating the photodynamic activity of Elsinochrome C.

Caption: Experimental workflow for assessing photodynamic activity.

Conclusion

Elsinochrome C, as a member of the perylenequinone family, holds considerable promise as a photosensitizer for various applications, including drug development. While specific data on Elsinochrome C remains somewhat elusive, the wealth of information available for the broader elsinochrome class and other perylenequinones provides a strong foundation for future research. The experimental protocols and workflows detailed in this guide offer a starting point for researchers to further investigate the properties and potential of this intriguing molecule. Further studies focused on elucidating the specific quantitative biological activities and optimizing the production of Elsinochrome C are warranted to fully realize its therapeutic potential.

References

- 1. Elsinoë fawcettii and Elsinoë australis: the fungal pathogens causing citrus scab. | Semantic Scholar [semanticscholar.org]

- 2. bg.copernicus.org [bg.copernicus.org]

- 3. Heterologous biosynthesis of elsinochrome A sheds light on the formation of the photosensitive perylenequinone system - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Fungal Production of Elsinochrome C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elsinochromes are a class of red-orange polyketide pigments produced by several species of phytopathogenic fungi. These compounds, particularly Elsinochrome A, B, and C, are derivatives of 4,9-dihydroxyperylene-3,10-quinone and are known for their light-activated phytotoxicity.[1] Upon exposure to light, elsinochromes generate reactive oxygen species (ROS), such as singlet oxygen, which can cause significant damage to host plant cells, facilitating fungal infection.[1][2] This photosensitizing property, coupled with their potential as protein kinase C inhibitors, has garnered interest in their application for photodynamic therapy.[3] This guide provides an in-depth overview of the fungal species known to produce Elsinochrome C and its related compounds, the biosynthetic pathways involved, detailed experimental protocols for their production and purification, and quantitative data to support further research and development.

Fungal Species Producing Elsinochromes

Several fungal species, primarily within the Dothideomycetes class, have been identified as producers of elsinochromes. The production of specific elsinochrome derivatives can vary between species and even between different isolates of the same species.

| Fungal Species | Elsinochrome Derivative(s) Produced | Reference(s) |

| Elsinoë fawcettii | Elsinochrome A, B, C | [1] |

| Elsinoë australis | Elsinochrome A, B, C | |

| Elsinoë arachidis | Elsinochromes | |

| Elsinoë perseae | Elsinochromes | |

| Parastagonospora nodorum | Elsinochrome C | |

| Coniothyrium glycines | Elsinochrome A | |

| Shiraia bambusicola | Elsinochrome C (identified in submerged fermentation broth) | |

| Hypocrella bambusae | Elsinochromes | |

| Phyllosticta caryae (conidial stage of E. randii) | Elsinochrome A, B, C |

Biosynthesis of Elsinochrome C

The biosynthesis of elsinochromes is a complex process involving a conserved polyketide synthase (PKS) gene cluster. The production of these pigments is notably light-dependent. The biosynthetic pathway begins with the synthesis of a common aromatic polyketide precursor, nor-toralactone, by a non-reducing PKS. A series of enzymatic reactions, including oxidation and cyclization steps, leads to the formation of the characteristic perylenequinone core.

Several key genes within the elc gene cluster have been identified as crucial for elsinochrome biosynthesis in Parastagonospora nodorum:

-

elcA : Encodes the polyketide synthase responsible for producing the initial polyketide chain.

-

elcE : A berberine bridge enzyme-like oxidase.

-

elcG : A laccase-like multicopper oxidase. Both ElcE and ElcG are involved in the oxidative double coupling of two naphthol intermediates to form the perylenequinone core.

-

elcH : A flavin-dependent monooxygenase that catalyzes the oxidative enolate coupling of a perylenequinone intermediate to form the final hexacyclic structure of elsinochrome A.

The biosynthesis of Elsinochrome C follows a similar pathway, with variations in the final tailoring steps likely accounting for the differences between the various elsinochrome derivatives.

Proposed Biosynthetic Pathway of Elsinochrome A

Caption: Proposed biosynthetic pathway for Elsinochrome A.

Experimental Protocols

Fungal Culture for Elsinochrome Production

Optimizing culture conditions is critical for maximizing elsinochrome yield. Light, temperature, and nutrient availability are key factors.

1. Culture Media:

-

Potato Dextrose Agar (PDA): A commonly used semi-synthetic medium that supports robust growth and elsinochrome production in many Elsinoë species.

-

For submerged fermentation of Shiraia sp. SUPER-H168, a specific medium composition may be required.

2. Incubation Conditions:

-

Light: Continuous exposure to fluorescent light is essential for initiating and sustaining elsinochrome biosynthesis. Cultures grown in the dark typically do not produce the red-orange pigments. A light intensity of 30 μE m−2s−1 has been used for Elsinoë arachidis.

-

Temperature: The optimal temperature for elsinochrome production generally ranges from 25°C to 28°C. Production is often significantly reduced at temperatures below 20°C or above 30°C.

-

pH: An unbuffered medium is often optimal. Adjusting the pH with citrate or phosphate buffers can decrease elsinochrome accumulation.

-

Incubation Time: Pigment production typically increases with culture time, with significant accumulation observed after several days to weeks of growth.

Extraction and Purification of Elsinochromes

The following protocol outlines a general method for the extraction and purification of elsinochromes from fungal mycelia.

1. Extraction:

-

Harvest fungal mycelia from the culture medium by filtration.

-

Dry the mycelia (e.g., lyophilization or air drying).

-

Grind the dried mycelia into a fine powder.

-

Extract the powdered mycelia with acetone or ethyl acetate at room temperature with constant stirring for several hours.

-

Filter the extract to remove mycelial debris.

-

Evaporate the solvent under reduced pressure to obtain the crude extract.

2. Purification:

-

Solvent Partitioning: To remove nonpolar impurities such as lipids, the crude extract can be partitioned between immiscible solvents like hexane and methanol.

-

Chromatography:

-

Thin-Layer Chromatography (TLC): Can be used for the separation of Elsinochrome A, B, and C.

-

Flash Column Chromatography: Using silica gel is a common method for achieving a significant increase in purity.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for both analysis and semi-preparative purification of Elsinochrome C. A C18 column with a mobile phase of acetonitrile-water (e.g., 60:40 v/v) can be employed.

-

Important Considerations:

-

Elsinochromes are photosensitive molecules. All purification steps should be performed in glassware protected from light (e.g., wrapped in aluminum foil) or in a darkened room to prevent degradation.

-

Avoid exposure to extreme pH, as it can lead to decomposition.

Experimental Workflow for Elsinochrome Production and Analysis

Caption: General workflow for Elsinochrome C production and analysis.

Quantitative Data on Elsinochrome Production

The production of elsinochromes can vary significantly depending on the fungal species, isolate, and culture conditions.

| Fungal Isolate(s) | Compound | Production Level | Culture Conditions | Reference(s) |

| 63 isolates of Elsinoë arachidis | Elsinochrome | 3.45–227.11 nmol/plug | PDA, continuous light, 28°C | |

| Coniothyrium glycines (in culture) | Elsinochrome A | Significantly higher in light vs. dark | Light-grown cultures | |

| Coniothyrium glycines (in culture) | Hypocrellin A | Significantly higher in light vs. dark | Light-grown cultures | |

| Coniothyrium glycines (field specimens) | Elsinochrome A | 9177 ng/g (average) | Infected soybean leaves | |

| Coniothyrium glycines (field specimens) | Hypocrellin A | 424 ng/g (average) | Infected soybean leaves | |

| Shiraia sp. SUPER-H168 | Elsinochrome C | Detectable | Submerged fermentation |

Biological Activity and Potential Applications

Elsinochromes exhibit potent photodynamic activity, making them promising candidates for various applications.

| Compound | Biological Activity | Potential Application | Reference(s) |

| Elsinochrome A | High singlet-oxygen quantum yield (0.98) | Photodynamic therapy | |

| 5-(3-mercapto-1-propanesulfonic acid)-substituted elsinochrome A (MPEA) | Photodynamic activity (60% of parent EA), improved water solubility | Photodynamic therapy | |

| Elsinochrome C | Necrotic activity on wheat leaves (light-dependent) | Understanding fungal virulence |

Conclusion

The production of Elsinochrome C and its analogs by various fungal species presents a compelling area of research with potential applications in medicine and agriculture. A thorough understanding of the producing organisms, their biosynthetic pathways, and optimized production protocols is essential for harnessing the full potential of these fascinating natural products. This guide provides a comprehensive foundation for researchers and drug development professionals to advance the study and application of elsinochromes. Further research into the genetic regulation of the biosynthetic clusters and the development of heterologous expression systems could pave the way for the sustainable and scalable production of these valuable compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Elsinochrome phytotoxin production and pathogenicity of Elsinoë arachidis isolates in China - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heterologous biosynthesis of elsinochrome A sheds light on the formation of the photosensitive perylenequinone system - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Polyketide Synthase in the Biosynthesis of Elsinochrome C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elsinochrome C, a perylenequinone phytotoxin produced by several members of the fungal genus Elsinoë, plays a significant role in the pathogenesis of plant diseases such as citrus scab. The biosynthesis of this complex secondary metabolite is orchestrated by a sophisticated enzymatic assembly line, with a Type I polyketide synthase (PKS) at its core. This technical guide provides an in-depth exploration of the function of this PKS, detailing the biosynthetic pathway, key enzymatic players, and regulatory mechanisms. Furthermore, it offers a compilation of quantitative data, detailed experimental protocols for functional analysis, and visual representations of the underlying molecular processes to serve as a comprehensive resource for researchers in mycology, natural product chemistry, and drug development.

Introduction to Elsinochrome C and its Biosynthetic Origin

Elsinochromes are a group of red-pigmented polyketides known for their photodynamic properties, contributing to the virulence of phytopathogenic fungi like Elsinoë fawcettii[1]. Elsinochrome C is a prominent member of this family, and its production is intricately linked to a specific gene cluster. Central to this cluster is a multi-domain Type I polyketide synthase, which catalyzes the initial steps of assembling the polyketide backbone from simple acyl-CoA precursors. Initial studies misidentified the core PKS as EfPKS1, which was later found to be involved in melanin biosynthesis[2]. The correct PKS responsible for elsinochrome production has been identified as EfETB1 and its homologs in various Elsinoë species[2]. The biosynthesis of elsinochrome is notably dependent on light, with significantly higher production observed in light-grown cultures compared to those grown in darkness[3][4].

The Elsinochrome C Biosynthetic Gene Cluster and the Role of Polyketide Synthase

The biosynthesis of Elsinochrome C is orchestrated by a cluster of genes that encode all the necessary enzymes for its production. At the heart of this cluster lies the gene encoding the Type I Polyketide Synthase (PKS), a large, multifunctional enzyme responsible for the iterative condensation of acetyl-CoA and malonyl-CoA units to form the polyketide backbone.

The Core Polyketide Synthase: EfETB1

The primary PKS involved in Elsinochrome C biosynthesis in Elsinoë fawcettii is EfETB1. This enzyme is a Type I PKS, meaning it is a single, large polypeptide with multiple catalytic domains arranged in a modular fashion. Each module is responsible for one cycle of polyketide chain elongation and modification. The typical domain architecture of a fungal Type I PKS includes:

-

Ketosynthase (KS): Catalyzes the decarboxylative condensation between the growing polyketide chain and a malonyl-CoA extender unit.

-

Acyltransferase (AT): Selects and loads the acetyl-CoA starter unit and malonyl-CoA extender units onto the Acyl Carrier Protein.

-

Dehydratase (DH): Removes a water molecule from the β-hydroxyacyl intermediate, forming a double bond.

-

Ketoreductase (KR): Reduces the β-keto group to a β-hydroxy group.

-

Acyl Carrier Protein (ACP): Tethers the growing polyketide chain via a phosphopantetheinyl arm.

-

Thioesterase (TE) or Product Template (PT) domain: Catalyzes the release and cyclization of the final polyketide product.

A detailed analysis of the EfETB1 protein sequence would reveal the precise start and end positions of these domains, providing insights into its catalytic mechanism.

The Elsinochrome C Biosynthetic Pathway

The biosynthesis of Elsinochrome C is a multi-step process initiated by the EfETB1 PKS. While the exact structures of all intermediates have not been fully elucidated, a proposed pathway based on studies of similar perylenequinone biosynthesis is as follows:

-

Polyketide Chain Assembly: EfETB1 iteratively condenses one molecule of acetyl-CoA with multiple molecules of malonyl-CoA to synthesize a linear polyketide chain.

-

Cyclization and Aromatization: The polyketide chain undergoes a series of intramolecular aldol condensations and aromatization reactions, catalyzed by the PKS itself and possibly other enzymes in the cluster, to form a naphthalene-like intermediate.

-

Dimerization and Oxidative Coupling: Two molecules of the naphthalene intermediate are oxidatively coupled to form the perylenequinone core structure. This crucial step is likely catalyzed by oxidoreductases encoded within the gene cluster.

-

Tailoring Reactions: A series of post-PKS modifications, including hydroxylations, methylations, and acetylations, are carried out by tailoring enzymes also encoded in the gene cluster to yield the final Elsinochrome C molecule.

The following diagram illustrates the proposed biosynthetic pathway:

Caption: Proposed biosynthetic pathway of Elsinochrome C.

Quantitative Analysis of Elsinochrome C Production

The production of Elsinochrome C is influenced by various environmental and nutritional factors. Light is a critical factor, with significantly higher yields observed in the presence of light. The following tables summarize quantitative data on Elsinochrome C production under different conditions.

Table 1: Effect of Light on Elsinochrome C Production in Elsinoë arachidis

| Condition | Elsinochrome C Content (nmol/plug) | Reference |

| Continuous White Light | 30.11 | |

| Dark | Not detected |

Table 2: Quantitative HPLC Analysis of Elsinochrome C

| Parameter | Value | Reference |

| Mobile Phase | Acetonitrile-water 60:40 (v/v) | |

| Flow Rate | 1 mL/min | |

| Detection Wavelength | Not specified, likely in the visible range due to pigment color | |

| Limit of Detection (LOD) | 175 µg/L | |

| Limit of Quantification (LOQ) | 585 µg/L | |

| Recovery | > 95.0% |

Experimental Protocols for Functional Analysis of the Elsinochrome C Biosynthesis Pathway

Investigating the role of the PKS and other enzymes in the Elsinochrome C biosynthetic pathway requires a combination of genetic and biochemical techniques. The following sections provide detailed methodologies for key experiments.

Gene Knockout via Agrobacterium tumefaciens-Mediated Transformation (ATMT)

This protocol describes a general method for creating gene knockouts in filamentous fungi, which can be adapted for Elsinoë fawcettii.

Workflow Diagram:

Caption: Workflow for fungal gene knockout using ATMT.

Methodology:

-

Vector Construction:

-

Amplify the 5' and 3' flanking regions (homology arms) of the target gene (e.g., EfETB1) from E. fawcettii genomic DNA using PCR.

-

Clone the homology arms into a binary vector (e.g., pCAMBIA series) flanking a selectable marker gene (e.g., hygromycin resistance).

-

-

Agrobacterium Transformation:

-

Introduce the constructed knockout vector into a suitable A. tumefaciens strain (e.g., EHA105) via electroporation or heat shock.

-

Select for transformed Agrobacterium on LB agar containing appropriate antibiotics.

-

-

Fungal Preparation and Co-cultivation:

-

Grow E. fawcettii to obtain fresh spores or mycelia.

-

Grow the transformed A. tumefaciens in induction medium containing acetosyringone to induce the vir genes.

-

Mix the fungal material and the induced Agrobacterium culture and co-cultivate on a suitable medium for 2-3 days.

-

-

Selection and Verification:

-

Transfer the co-cultivation plates to a selective medium containing an antibiotic to kill the Agrobacterium (e.g., cefotaxime) and the selective agent for the fungal marker (e.g., hygromycin).

-

Isolate putative transformants that grow on the selective medium.

-

Verify the gene knockout in the putative transformants using PCR to confirm the absence of the target gene and the presence of the resistance cassette, and further confirm with Southern blot analysis.

-

Heterologous Expression of the Elsinochrome C Gene Cluster in Aspergillus nidulans

Heterologous expression in a model fungus like Aspergillus nidulans can be used to confirm the function of the gene cluster and to produce Elsinochrome C for further study.

Workflow Diagram:

Caption: Workflow for heterologous expression of a fungal gene cluster.

Methodology:

-

Gene Cluster Amplification and Cloning:

-

Amplify the entire Elsinochrome C gene cluster from E. fawcettii genomic DNA using long-range PCR.

-

Clone the amplified cluster into a fungal expression vector, such as one containing the AMA1 sequence for autonomous replication in Aspergillus.

-

-

Aspergillus Transformation:

-

Prepare protoplasts from a suitable A. nidulans recipient strain.

-

Transform the protoplasts with the expression vector using PEG-mediated transformation.

-

-

Selection and Expression:

-

Select for transformants on a minimal medium lacking a nutrient for which the recipient strain is auxotrophic and the vector carries the corresponding prototrophic marker.

-

Grow the transformants in a suitable liquid medium and induce the expression of the gene cluster (if an inducible promoter is used).

-

-

Metabolite Analysis:

-

Extract the secondary metabolites from the fungal culture.

-

Analyze the extracts for the presence of Elsinochrome C and its intermediates using HPLC and LC-MS.

-

In Vitro Enzymatic Assay for Polyketide Synthase Activity

An in vitro assay can be used to characterize the enzymatic activity of the purified EfETB1 PKS.

Methodology:

-

Protein Expression and Purification:

-

Clone the EfETB1 gene into an expression vector suitable for a host like E. coli or a fungal expression system.

-

Express the protein and purify it using affinity chromatography (e.g., Ni-NTA).

-

-

Enzymatic Reaction:

-

Set up a reaction mixture containing:

-

Purified EfETB1 enzyme

-

Starter unit: Acetyl-CoA

-

Extender unit: Malonyl-CoA (radiolabeled or unlabeled)

-

Cofactor: NADPH (if reductive domains are active)

-

Buffer (e.g., phosphate buffer at a suitable pH)

-

-

Incubate the reaction at an optimal temperature.

-

-

Product Analysis:

-

Stop the reaction and extract the polyketide products.

-

Analyze the products using thin-layer chromatography (TLC), HPLC, or LC-MS. If a radiolabeled substrate was used, detect the product by autoradiography.

-

Conclusion and Future Perspectives

The polyketide synthase EfETB1 is the central enzyme in the biosynthesis of the phytotoxin Elsinochrome C. Its complex, multi-domain architecture facilitates the assembly of the polyketide backbone, which is then further modified by other enzymes in the biosynthetic gene cluster. Understanding the intricate details of this pathway, from the regulation of gene expression to the catalytic mechanisms of the enzymes involved, is crucial for developing strategies to control citrus scab disease. Furthermore, the elucidation of this biosynthetic pathway could pave the way for the engineered production of novel polyketide compounds with potential applications in medicine and agriculture. Future research should focus on the detailed characterization of the biosynthetic intermediates, the elucidation of the three-dimensional structures of the biosynthetic enzymes, and the investigation of the regulatory networks that control the expression of the Elsinochrome C gene cluster.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Production of the light-activated elsinochrome phytotoxin in the soybean pathogen Coniothyrium glycines hints at virulence factor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Production of the light-activated elsinochrome phytotoxin in the soybean pathogen Coniothyrium glycines hints at virulence factor - PubMed [pubmed.ncbi.nlm.nih.gov]

Light-Activated Toxicity of Elsinochrome C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Elsinochrome C, a perylenequinone pigment produced by various fungi, exhibits potent light-activated toxicity. This property positions it as a compound of interest for applications such as photodynamic therapy (PDT). Upon exposure to light, Elsinochrome C transitions to an excited triplet state, leading to the generation of cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂) and superoxide anions (O₂•⁻). These ROS induce cellular damage, predominantly through lipid peroxidation of cell membranes, which triggers a cascade of events culminating in programmed cell death, including apoptosis and autophagy. This technical guide provides a comprehensive overview of the current understanding of Elsinochrome C's phototoxicity, detailing its mechanism of action, relevant experimental protocols for its evaluation, and the signaling pathways involved. While quantitative data for Elsinochrome C is limited in publicly available literature, data from the closely related Elsinochrome A is presented to provide a foundational understanding.

Mechanism of Light-Activated Toxicity

The phototoxicity of Elsinochrome C is a multi-stage process initiated by the absorption of light. Perylenequinones, including Elsinochrome C, are efficient photosensitizers.[1][2]

-

Photoexcitation: Upon absorbing photons of appropriate wavelengths, the Elsinochrome C molecule transitions from its ground state to a short-lived, high-energy singlet excited state.[3]

-

Intersystem Crossing: The excited singlet state can then undergo intersystem crossing to a more stable, longer-lived triplet excited state.[3]

-

Energy Transfer and ROS Generation: The triplet-state Elsinochrome C can then participate in two primary types of photochemical reactions:

-

Type II Reaction: The excited photosensitizer directly transfers its energy to molecular oxygen (³O₂), converting it into the highly reactive singlet oxygen (¹O₂). This is considered the predominant pathway for many photosensitizers.[3]

-

Type I Reaction: The photosensitizer can react with a substrate molecule to produce radical ions, which then react with oxygen to form superoxide anions (O₂•⁻) and other reactive oxygen species.

-

These ROS, particularly singlet oxygen, are highly cytotoxic. They readily react with and damage essential cellular components, most notably the lipids in cell membranes. This lipid peroxidation disrupts membrane integrity, leading to increased permeability and electrolyte leakage, which are early indicators of cellular damage.

Quantitative Data on Phototoxicity

While specific quantitative data for Elsinochrome C is not extensively available in the reviewed literature, data for the structurally similar Elsinochrome A provides valuable insights into the potential potency of this class of compounds. It is important to note that slight structural differences between Elsinochrome A and C may lead to variations in their photophysical and biological properties.

Table 1: Photophysical and In Vitro Phototoxicity Data for Elsinochrome A

| Parameter | Value | Cell Line/Conditions | Reference |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.98 | Not Specified | |

| IC50 (+Light) | Not specified | B16 melanoma cells | |

| IC50 (-Light) | Not specified | B16 melanoma cells |

Note: The referenced study on Elsinochrome A in B16 melanoma cells demonstrated "excellent phototoxicity in vitro" but did not provide specific IC50 values. The singlet oxygen quantum yield of 0.98 for Elsinochrome A is noted as being superior to many other photosensitizers.

Signaling Pathways in Elsinochrome-Induced Cell Death

The cellular damage initiated by Elsinochrome-generated ROS triggers programmed cell death pathways, primarily apoptosis and autophagy. Research on Elsinochrome A has elucidated a pathway involving mitochondrial dysfunction.

3.1. Apoptosis

Light-activated Elsinochrome A has been shown to localize in the mitochondria. The subsequent generation of ROS leads to the opening of the mitochondrial permeability transition pore (MPTP), a non-specific channel in the inner mitochondrial membrane. The opening of the MPTP disrupts the mitochondrial membrane potential (MMP). This event is a critical point of no return in the apoptotic cascade, leading to the release of pro-apoptotic factors, including cytochrome c, from the mitochondria into the cytoplasm.

Once in the cytoplasm, cytochrome c associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell by cleaving key cellular proteins, including poly (ADP-ribose) polymerase (PARP). Studies on Elsinochrome A have confirmed the upregulation of caspase-2 and caspase-9 and the downregulation of the anti-apoptotic protein Bcl-2.

3.2. Autophagy